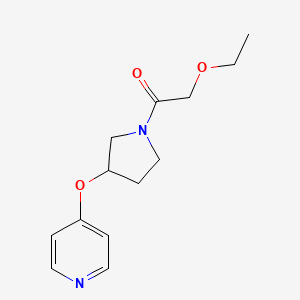![molecular formula C20H25N3O3 B2507634 N1-シクロヘプチル-N2-(2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)オキサラミド CAS No. 898411-30-8](/img/structure/B2507634.png)
N1-シクロヘプチル-N2-(2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound notable for its intriguing structural configuration, characterized by a cycloheptyl ring, a tetrahydroquinoline moiety, and an oxalamide group
科学的研究の応用
Chemistry: : Used as a precursor for complex organic synthesis and in the study of reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses in treating various diseases.
Industry: : Employed in the development of novel materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide typically involves a multi-step synthetic route. The process begins with the formation of the core tetrahydroquinoline structure through a Pictet-Spengler reaction. The oxalamide functional group is introduced through subsequent amide coupling reactions, often employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. Cycloheptyl amine is then reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yield. Solvent selection, temperature, and reagent concentration are optimized to ensure efficient production and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions at the cycloheptyl moiety, forming corresponding ketones or alcohols.
Reduction: : Reduction reactions primarily target the oxalamide group, potentially converting it into an amine derivative.
Substitution: : The tetrahydroquinoline ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation can yield ketones or alcohols depending on the specific conditions.
Reduction leads to amine derivatives.
Substitution results in modified tetrahydroquinoline rings with various functional groups.
作用機序
The biological activity of N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is mediated through its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzymatic function. The compound's structure enables it to interact with multiple pathways, influencing cellular processes such as signal transduction and metabolic regulation.
類似化合物との比較
Similar Compounds
N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
N1-cyclohexyl-N2-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)oxalamide
Uniqueness
What sets N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide apart from its analogs is the inclusion of the pyrrolo[3,2,1-ij]quinoline scaffold, which imparts unique pharmacological properties and enhances binding affinity to specific molecular targets.
特性
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-17-12-14-11-16(10-13-6-5-9-23(17)18(13)14)22-20(26)19(25)21-15-7-3-1-2-4-8-15/h10-11,15H,1-9,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTCHZSIBKNQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)



![ethyl 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-(2-methoxyphenyl)-3,5-dimethyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2507570.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/new.no-structure.jpg)

![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
